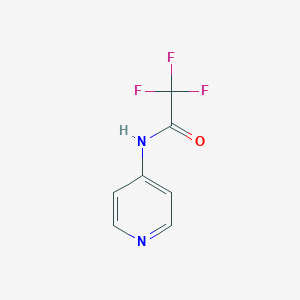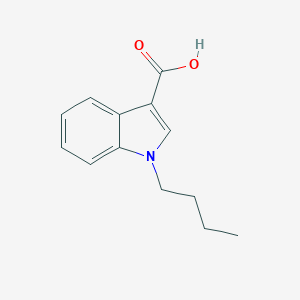
1-butylindole-3-carboxylic Acid
概述
描述
1-butylindole-3-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
The exact mechanism of action of 1-butylindole-3-carboxylic acid is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
生化和生理效应
1-butylindole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. This compound has also been shown to regulate glucose metabolism, reduce oxidative stress, and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 1-butylindole-3-carboxylic acid in lab experiments is its ability to modulate various signaling pathways and gene expression. This makes it a useful tool for investigating the underlying mechanisms of various diseases and for identifying potential therapeutic targets. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-butylindole-3-carboxylic acid. One area of interest is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways and compounds.
科学研究应用
1-butylindole-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
CAS 编号 |
154287-01-1 |
|---|---|
产品名称 |
1-butylindole-3-carboxylic Acid |
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
1-butylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-14-9-11(13(15)16)10-6-4-5-7-12(10)14/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
InChI 键 |
FCDUTQOVTAGBSP-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
规范 SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

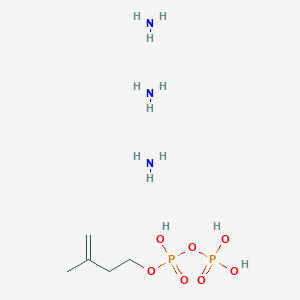
![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)
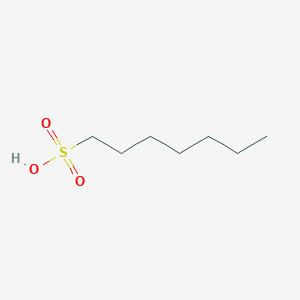
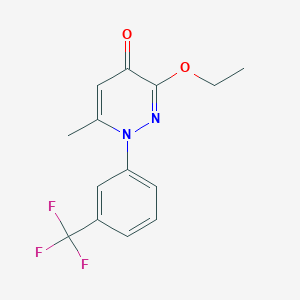
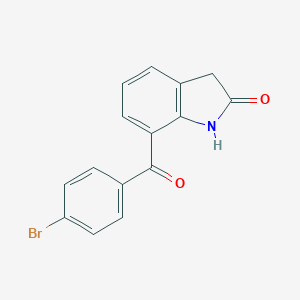
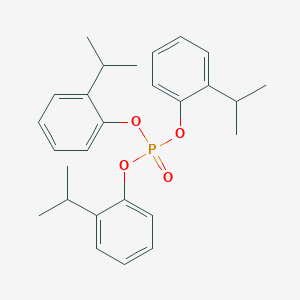
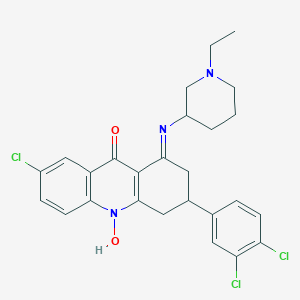
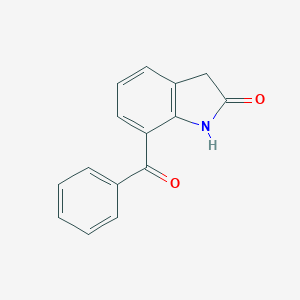
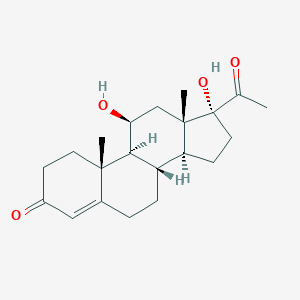
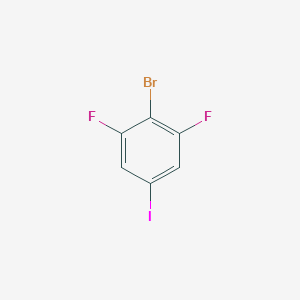
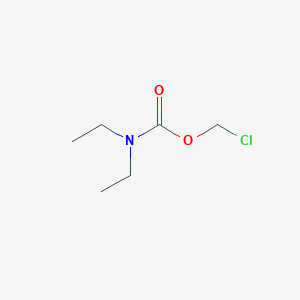
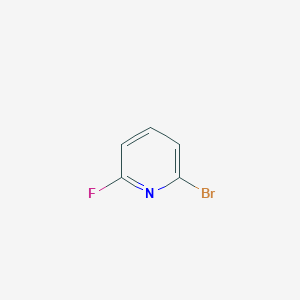
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
